![molecular formula C18H10F3NO3S B2856077 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 433697-64-4](/img/structure/B2856077.png)
3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
This compound is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular, anti-Parkinsonian, and anti-proliferative effects .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one example, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The C-5 atom of the thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution . In addition, one-pot three-component reactions have been carried out to afford certain derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary depending on the specific derivative. For example, one derivative was found to have a yield of 96% and a melting point of >350°C .Scientific Research Applications
Antifungal Activity
Benzothiazole derivatives, including the compound , have been found to exhibit antifungal activity . They have shown moderate inhibition activity against fungi such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .
Insecticidal Properties
Benzothiazole derivatives are known to have insecticidal properties . This suggests that the compound could potentially be used in the development of new insecticides.
Antiviral Properties
Research has indicated that benzothiazole derivatives can exhibit antiviral properties . This opens up the possibility of using the compound in the development of antiviral drugs.
Herbicidal Properties
Benzothiazole derivatives have been found to have herbicidal properties . This suggests that the compound could be used in the formulation of herbicides
Mechanism of Action
Target of Action
The primary target of this compound is the DprE1 . DprE1 is a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The compound’s interaction with this target suggests potential anti-tubercular activity .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of the cell wall of M. tuberculosis, thereby exerting an anti-tubercular effect . The compound may also inhibit the phosphorylation of RIPK3 in necroptotic cells, blocking necrosome formation .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of the cell wall in M. tuberculosis . By inhibiting DprE1, it disrupts the production of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to the death of the bacterium .
Pharmacokinetics
The compound’s effectiveness againstM. tuberculosis suggests it may have sufficient bioavailability to reach its target .
Result of Action
The compound’s action results in the inhibition of cell wall synthesis in M. tuberculosis, leading to the death of the bacterium . This suggests a potential use for the compound in the treatment of tuberculosis . In addition, the compound’s ability to block necrosome formation could protect against hypothermia and death in a tumor necrosis factor-induced systemic inflammatory response syndrome model .
Future Directions
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3NO3S/c1-8-11(23)7-6-9-14(24)13(16(18(19,20)21)25-15(8)9)17-22-10-4-2-3-5-12(10)26-17/h2-7,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQZTMUOXUQHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one |
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